Lipophilicity Advantage Over Des-Propyl Analog
The target compound's computed LogP of 5.55 is approximately 2.1 log units higher than the estimated LogP of ~3.4 for its closest des-propyl comparator, N-(4-chlorophenyl)-4-methylbenzenesulfonamide (CAS 2903-34-6) . This difference arises from the propyl linker insertion, which adds three methylene units to the scaffold. In the broader sulfonamide class, increased lipophilicity within this range has been associated with enhanced membrane penetration and altered tissue distribution profiles [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.55 |
| Comparator Or Baseline | N-(4-chlorophenyl)-4-methylbenzenesulfonamide (CAS 2903-34-6); estimated LogP ≈ 3.4 |
| Quantified Difference | ΔLogP ≈ +2.1 (approximately 126-fold higher theoretical partition coefficient) |
| Conditions | Computed values from Chemsrc database (target) and Hit2Lead chemical property estimates (comparator) |
Why This Matters
A LogP difference of 2.1 units represents a >100-fold difference in predicted lipid bilayer partitioning, making these compounds non-interchangeable for any assay requiring cellular or tissue penetration.
- [1] Bhattacharyya J. Sulfonamide drugs: Structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 2021, 13(2), 259-272. View Source
